molecular formula C9H11Li2N2O9P B12379466 Uridine 5'-monophosphate-d11 (dilithium)

Uridine 5'-monophosphate-d11 (dilithium)

Cat. No.: B12379466
M. Wt: 347.2 g/mol
InChI Key: VZKHMAVADRKKIM-XXBYVXEFSA-L
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Description

Uridine 5'-monophosphate-d11 (dilithium) is a deuterated analog of uridine 5'-monophosphate (UMP), a pyrimidine nucleotide critical in RNA synthesis and cellular metabolism. The "d11" designation indicates that 11 hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility in isotopic labeling studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution reduces signal interference from endogenous UMP . The dilithium salt form (Li₂UMP-d11) improves solubility in polar solvents and stabilizes the phosphate moiety, making it suitable for biochemical assays and pharmaceutical research .

Structurally, UMP-d11 retains the ribose sugar, uracil base, and 5'-monophosphate group of standard UMP. Key applications include:

  • Metabolic tracer studies: Tracking nucleotide turnover in vivo without isotopic scrambling .
  • Analytical standards: Serving as an internal reference in quantitative MS for nucleotide quantification .
  • Drug development: Investigating enzyme kinetics (e.g., uridine phosphorylase inhibition) with minimized background noise .

Properties

Molecular Formula

C9H11Li2N2O9P

Molecular Weight

347.2 g/mol

IUPAC Name

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] phosphate

InChI

InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD

InChI Key

VZKHMAVADRKKIM-XXBYVXEFSA-L

Isomeric SMILES

[2H]C1=C(N(C(=O)N(C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine 5’-monophosphate-d11 (dilithium) is synthesized through the deuteration of uridine 5’-monophosphate. The process involves the incorporation of deuterium atoms into the uridine molecule, replacing hydrogen atoms. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of uridine 5’-monophosphate-d11 (dilithium) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-monophosphate-d11 (dilithium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various substituted uridine derivatives .

Scientific Research Applications

Uridine 5’-monophosphate-d11 (dilithium) has a wide range of applications in scientific research:

Mechanism of Action

Uridine 5’-monophosphate-d11 (dilithium) exerts its effects by participating in nucleotide metabolism. It is incorporated into RNA and DNA, influencing various cellular processes. The deuterium labeling allows for precise tracking of its metabolic pathways, providing insights into its role in cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Uridine 5'-Monophosphate (UMP; Disodium Salt)
  • Molecular Formula : C₉H₁₁N₂O₉PNa₂ (vs. Li₂UMP-d11: C₉D₁₁H₀N₂O₉PLi₂) .
  • Molecular Weight : 368.15 g/mol (vs. ~379 g/mol for Li₂UMP-d11, accounting for deuterium and lithium substitution).
  • Key Differences: The disodium salt (Na₂UMP) is widely used as a food additive due to its stability and low toxicity . Li₂UMP-d11 offers superior solubility in non-aqueous solvents, advantageous in synthetic chemistry . Deuterium in Li₂UMP-d11 reduces metabolic degradation rates, enhancing its utility in tracer studies .
2'-Deoxyuridine 5'-Monophosphate (dUMP)
  • Structure : Lacks the 2'-hydroxyl group on the ribose sugar, making it a DNA precursor .
  • Function : Critical in thymidylate synthase (TS) catalysis for dTMP synthesis.
  • Comparison: Li₂UMP-d11 is RNA-specific, whereas dUMP is DNA-associated.
Uridine 5'-Diphosphate (UDP) and Uridine 5'-Triphosphate (UTP)
  • Phosphorylation State : UDP (2 phosphate groups), UTP (3 phosphate groups) vs. UMP (1 phosphate) .
  • Role : UDP participates in glycosylation reactions; UTP is a high-energy metabolite for RNA elongation.
  • Comparison: Li₂UMP-d11 lacks the energy-carrying capacity of UTP but is preferred in stable isotope labeling due to its simpler structure .

Salt Forms and Derivatives

Compound Salt Form Key Applications Stability in Aqueous Solution
UMP-d11 (Li₂) Dilithium Isotopic labeling, enzyme inhibition assays High (Li⁺ counterion)
UMP (Na₂) Disodium Food additives, cell culture media Moderate
5-Carboxymethoxy-UMP Free acid Glycobiology research Low (requires acidic buffers)

Deuterated vs. Non-Deuterated Nucleotides

  • Metabolic Stability: Li₂UMP-d11 exhibits a 30–50% slower degradation rate in hepatic extracts compared to non-deuterated UMP, as deuterium-carbon bonds are stronger than protium-carbon bonds .
  • Analytical Sensitivity: In LC-MS, Li₂UMP-d11 generates distinct m/z signals, enabling precise quantification of endogenous UMP in complex matrices like milk or serum .

Pharmacokinetic and Industrial Relevance

  • Enzyme Inhibition: Li₂UMP-d11 shows 2–3 fold higher IC₅₀ values in uridine phosphorylase assays compared to non-deuterated UMP, likely due to altered binding kinetics from deuterium .

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